![molecular formula C12H15ClN2O B6362198 1-(3-Chlorobenzoyl)-3-methylpiperazine CAS No. 1240574-66-6](/img/structure/B6362198.png)
1-(3-Chlorobenzoyl)-3-methylpiperazine
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Overview
Description
“1-(3-Chlorobenzoyl)-3-methylpiperazine” is a chemical compound. It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The compound has a linear formula of C11H14Cl2N2O and a molecular weight of 261.153 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a method for producing chlorobenzoyl chloride involves the chlorination of benzoyl chloride at controlled temperatures in the presence of a ferric halide-iodine cocatalyst system . Another method involves the reaction of isonicotinohydrazide with 2-Chlorobenzoyl chloride through an acylation reaction .Molecular Structure Analysis
The molecular structure of “this compound” is based on the linear formula C11H14Cl2N2O . For a similar compound, 3-Chlorobenzoyl chloride, the molecular formula is C7H4Cl2O .Scientific Research Applications
CBMP has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds including peptides, peptidomimetics, and nucleoside analogues. It has also been used as an intermediate in the synthesis of pharmaceuticals and other compounds. Additionally, CBMP has been used as a ligand in protein-ligand binding studies.
Mechanism of Action
Target of Action
Similar compounds have been studied for their antileishmanial activity . These compounds were found to interact with N-myristoyltransferase (NMT) , a validated target in Leishmania major .
Mode of Action
It is suggested that the compound may interact with its target throughhydrophobic, π-stacking, and H-bond interactions . These interactions could potentially alter the function of the target protein, leading to the observed biological effects.
Biochemical Pathways
NMT plays a crucial role in protein function and signal transduction, and its inhibition can disrupt these processes .
Pharmacokinetics
The need for new antileishmanial agents due to pharmacokinetic issues of current drugs has been highlighted , suggesting that this compound may have been synthesized and evaluated in this context.
Result of Action
Similar compounds have shown antileishmanial activity, indicating that they may have a cytotoxic effect onLeishmania major promastigotes .
Advantages and Limitations for Lab Experiments
CBMP has several advantages for use in lab experiments. It is a relatively cheap and easy to synthesize compound, and it is highly soluble in water. Additionally, it has a wide range of applications in scientific research. However, there are some limitations to using CBMP in lab experiments. It is a relatively unstable compound and can degrade over time, which can lead to inaccurate results. Additionally, it has limited solubility in organic solvents, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for CBMP research. One potential research direction is to further investigate its mechanism of action. Additionally, further research could be done to explore the potential therapeutic applications of CBMP. Furthermore, research could be done to investigate the potential toxicity of CBMP and its effects on human health. Finally, research could be done to develop more efficient synthesis methods for CBMP.
Synthesis Methods
CBMP is synthesized through a multi-step process. The first step involves the reaction of 3-chlorobenzoyl chloride with 1-methylpiperazine in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces a mixture of 1-(3-chlorobenzoyl)-3-methylpiperazine and 3-chlorobenzamide. The second step involves the reaction of the mixture with a reducing agent such as sodium borohydride or lithium aluminum hydride. This reaction produces this compound as the main product.
Safety and Hazards
The safety data sheet for a similar compound, 3-Chlorobenzoyl chloride, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
(3-chlorophenyl)-(3-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c1-9-8-15(6-5-14-9)12(16)10-3-2-4-11(13)7-10/h2-4,7,9,14H,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSICRKDHQWSCCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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